1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone
Description
1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone is a biphenyl-derived ketone featuring a 1,3-dioxolan-2-yl substituent at the 4'-position of the biphenyl ring and an acetyl group at the 2-position. The 1,3-dioxolan moiety, a five-membered cyclic acetal, enhances the compound’s stability and solubility in polar solvents compared to non-functionalized biphenyl analogs. This compound is structurally related to bioactive molecules and materials science intermediates, where the dioxolan group may serve as a protective or directing moiety in synthesis .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[2-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-4-2-3-5-16(15)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
CCRRMBKPMNFDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, NH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with molecular targets and pathways. The compound’s dioxolane ring and biphenyl structure allow it to act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in various catalytic and biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related biphenyl ethanones with diverse substituents (Table 1). Key differences include:
Table 1: Structural Comparison of Biphenyl Ethanone Derivatives
*Calculated from molecular formulas.
- Electronic Effects : Fluorinated derivatives (e.g., DFBPE) exhibit electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the electron-rich dioxolan group .
- Solubility : The dioxolan group improves polar solvent compatibility, whereas methyl or fluorine substituents enhance lipophilicity .
- Stability : The dioxolan moiety protects against nucleophilic attack, contrasting with hydroxylated analogs, which require protection during synthesis .
Physicochemical Properties
- Thermal Stability: The dioxolan group may lower melting points compared to fluorinated analogs (e.g., DFBPE) due to reduced crystallinity. For example, 1-[1,1'-biphenyl]-4-yl ethanone (unsubstituted) has a boiling point of 598–600 K , while fluorinated derivatives exhibit higher thermal resilience .
- Spectroscopic Data : The target compound’s ¹H NMR would show distinct dioxolan proton signals (δ ~4.8–5.0 ppm), contrasting with fluorine-coupled splitting in fluorinated analogs (δ ~7.0–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
